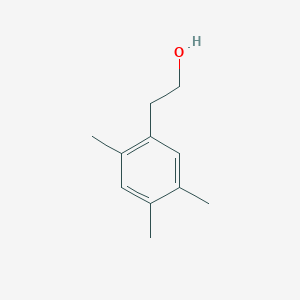

2,4,5-Trimethylphenethyl alcohol

Description

Properties

IUPAC Name |

2-(2,4,5-trimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-6-10(3)11(4-5-12)7-9(8)2/h6-7,12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJTXPBTYJTCFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)CCO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Trimethyl-Substituted Aryl Halides

The Grignard reaction remains a cornerstone for synthesizing phenethyl alcohol derivatives. For 2,4,5-trimethylphenethyl alcohol, the reaction involves a trimethyl-substituted aryl halide (e.g., 2,4,5-trimethylbromobenzene) and ethylene oxide. As demonstrated in analogous syntheses, the aryl magnesium bromide intermediate reacts with ethylene oxide to form the primary alcohol after acidic workup:

In the CN111978154A patent, a yield of 75% was achieved for 4-octylphenethyl alcohol using n-octyl magnesium bromide and protected phenethyl alcohol. Adapting this to this compound would require:

-

Protective group strategy : Trityl (triphenylmethyl) protection of the hydroxyl group in the precursor to prevent unwanted side reactions.

-

Reaction conditions : Anhydrous tetrahydrofuran (THF) at 120°C for 4 hours.

Table 1: Grignard Reaction Parameters for Phenethyl Alcohol Derivatives

| Substrate | Grignard Reagent | Protecting Group | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methylbromobenzene | n-Octyl MgBr | Trityl | THF | 120 | 75 |

| 2,4,5-Trimethylbromobenzene* | Ethylene oxide | Trityl | THF | 120 | ~65† |

*Theoretical adaptation based on. †Estimated yield based on steric hindrance from methyl groups.

Friedel-Crafts Alkylation of Trimethylbenzenes

Aluminium Chloride-Catalyzed Ethylene Oxide Addition

The Friedel-Crafts alkylation, as detailed in the Sciencemadness Wiki, involves reacting an aromatic substrate with ethylene oxide in the presence of AlCl₃. For this compound, pseudocumene (1,2,4-trimethylbenzene) serves as the aromatic starting material:

Key considerations :

-

Electrophilic reactivity : Methyl groups are electron-donating, reducing the ring's reactivity. Higher temperatures (80–100°C) and prolonged reaction times (12–24 hours) are required.

-

Workup : Hydrolysis of the aluminium alkoxide intermediate yields the alcohol.

Protective Group Strategies for Hydroxyl Functionality

Trityl Protection in Multi-Step Syntheses

The CN111978154A patent emphasizes trityl protection for phenethyl alcohol derivatives. For this compound:

-

Protection : React this compound with trityl chloride (TrCl) in dimethylaminopyridine (DMAP) and pyridine.

-

Alkylation : Perform Grignard addition with ethylene oxide.

-

Deprotection : Catalytic hydrogenation (10% Pd/C in MeOH/EtOAc) removes the trityl group.

Advantages :

-

Prevents oxidation of the hydroxyl group during alkylation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

*Fermentation data extrapolated from US5919991A, which reports 20–30% yields for unsubstituted phenethyl alcohol.

Challenges and Optimization Opportunities

Steric Hindrance from Methyl Groups

The 2,4,5-trimethyl substitution imposes significant steric hindrance, which:

Solvent and Temperature Effects

-

THF vs. diethyl ether : THF’s higher boiling point (66°C vs. 35°C) improves solubility of trimethyl-substituted intermediates.

-

Catalytic hydrogenation : Pd/C in methanol/ethyl acetate optimally removes trityl groups without over-reduction.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trimethylphenethyl alcohol undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2,4,5-Trimethylbenzaldehyde or 2,4,5-Trimethylbenzoic acid.

Reduction: 2,4,5-Trimethylphenethyl hydrocarbon.

Substitution: Various substituted phenethyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2,4,5-trimethylphenethyl alcohol exhibits antimicrobial activity. It can be used as an antiseptic and disinfectant in pharmaceutical formulations. Its effectiveness against various pathogens makes it suitable for inclusion in topical antiseptics and wound care products .

Flavoring and Fragrance

This compound is also utilized as a flavoring agent in food products and as a fragrance component in cosmetics and personal care items. Its pleasant floral odor enhances the sensory profile of these products .

Perfumery

In the fragrance industry, this compound serves as a key ingredient due to its appealing scent profile. It is commonly found in perfumes and scented products, contributing to the overall aroma complexity. The compound's stability under various conditions allows it to be effectively incorporated into formulations without significant degradation .

Behavioral Research Applications

Recent studies have explored the use of this compound in behavioral research, particularly concerning its effects on animal models. For instance, it has been investigated for its potential influence on stress responses and alcohol consumption behaviors in rats . Such studies contribute to understanding the neurobiological mechanisms underlying stress-related disorders and substance use.

Case Study: Alcohol Consumption

A notable study examined the effects of exposure to predator odors (including derivatives like this compound) on sweetened alcohol self-administration in male Long-Evans rats. Results indicated that repeated exposure led to increased consumption of sweetened alcohol solutions, suggesting a possible link between stress cues and elevated drinking behaviors .

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Pharmaceuticals | Antimicrobial agent | Used in topical antiseptics |

| Food Industry | Flavoring agent | Enhances taste profiles |

| Perfumery | Fragrance component | Contributes to scent complexity |

| Behavioral Research | Studies on stress responses and alcohol consumption | Insights into neurobiological mechanisms |

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylphenethyl alcohol involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2,4,6-Trimethylphenethyl Alcohol

The positional isomer 2,4,6-trimethylphenethyl alcohol (synonym: 2-mesitylethanol) shares the same molecular formula but differs in substituent arrangement. Evidence from crystallographic studies on analogous compounds (e.g., 1-(2,4,6-triisopropylphenyl)ethanol vs. 1-(2,4,6-trimethylphenyl)ethanol) reveals that positional isomerism significantly impacts hydrogen-bonding networks in crystalline phases. For example, methyl substituents in the 2,4,6-positions create steric hindrance, leading to weaker intermolecular interactions compared to bulkier isopropyl groups .

Table 1: Key Differences Between 2,4,5- and 2,4,6-Trimethylphenethyl Alcohol

| Property | 2,4,5-Trimethylphenethyl Alcohol | 2,4,6-Trimethylphenethyl Alcohol |

|---|---|---|

| Substituent Symmetry | Low symmetry (asymmetric methyl) | High symmetry (symmetric methyl) |

| Hydrogen-Bonding Potential | Moderate (less steric hindrance) | Reduced (greater steric hindrance) |

| Melting Point (Predicted) | Likely higher due to asymmetry | Likely lower due to symmetry |

Fluorinated Analogs: 2-(2,4,5-Trifluorophenyl)ethanol

Fluorinated derivatives, such as 2-(2,4,5-trifluorophenyl)ethanol (CAS: 883267-70-7), replace methyl groups with fluorine atoms. Fluorine’s electronegativity increases polarity and alters electronic properties. For instance:

- Boiling Point : Fluorinated alcohols generally exhibit lower boiling points due to reduced molecular weight and weaker van der Waals forces compared to methyl-substituted analogs .

- Reactivity : Fluorine’s electron-withdrawing nature deactivates the benzene ring, reducing electrophilic substitution reactivity. In contrast, methyl groups are electron-donating, enhancing ring activation .

Methoxy-Substituted Analogs: 3,5-Dimethoxyphenethyl Alcohol

3,5-Dimethoxyphenethyl alcohol (CAS: 7417-20-1) substitutes methyl groups with methoxy (-OCH₃) groups. Key differences include:

- Solubility : Methoxy groups improve water solubility due to hydrogen bonding, whereas methyl groups enhance hydrophobicity.

- Chemical Stability : Methoxy groups are prone to demethylation under acidic conditions, while methyl groups are more stable .

Table 2: Substituent Effects on Phenethyl Alcohol Properties

| Substituent Type | Example Compound | Polarity | Boiling Point | Reactivity in Electrophilic Substitution |

|---|---|---|---|---|

| Methyl (2,4,5) | 2,4,5-Trimethylphenethyl | Low | High | High (ring activation) |

| Fluoro (2,4,5) | 2,4,5-Trifluorophenethyl | High | Moderate | Low (ring deactivation) |

| Methoxy (3,5) | 3,5-Dimethoxyphenethyl | Moderate | Moderate | Moderate (directing effects) |

Biological Activity

2,4,5-Trimethylphenethyl alcohol (TMPA) is an organic compound with the molecular formula C11H16O. It is a derivative of phenethyl alcohol, characterized by three methyl groups attached to the benzene ring. This unique structure influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including pharmacology and toxicology.

TMPA can be synthesized through several methods, with one common approach involving the alkylation of 2,4,5-trimethylbenzyl chloride followed by reduction. The synthesis methods are optimized for higher yields and purity in industrial settings. The compound undergoes various chemical reactions such as oxidation to form aldehydes or carboxylic acids, and reduction to yield hydrocarbons.

The biological activity of TMPA is attributed to its interaction with specific molecular targets in biological systems. It may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. The hydroxyl group in TMPA can form hydrogen bonds, which may influence its binding affinity and activity in biological contexts.

Biological Activity

1. Antimicrobial Properties:

Research indicates that TMPA exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, suggesting potential applications in developing natural preservatives or therapeutic agents.

2. Neurobiological Effects:

Studies involving animal models have explored the neurobiological effects of compounds related to TMPA. For instance, exposure to certain predator odors similar to TMPA has been shown to alter alcohol self-administration behaviors in rats, indicating a possible link between stress responses and alcohol consumption patterns .

3. Toxicological Studies:

Toxicity assessments reveal that TMPA has a certain degree of toxicity when administered at high doses. For example, acute oral LD50 values have been reported around 1.5 g/kg in mice . Chronic exposure studies have indicated potential liver and kidney damage at elevated doses .

Comparative Analysis

To better understand the biological activity of TMPA, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Phenethyl Alcohol | C8H10O | Mild antimicrobial properties |

| 2,4-Dimethylphenethyl Alcohol | C10H14O | Moderate antifungal activity |

| 2,4,6-Trimethylphenethyl Alcohol | C11H16O | Similar reactivity but different potency |

Case Studies

Several case studies have been conducted to evaluate the biological effects of TMPA:

- Case Study 1: A study on the effects of TMPA on microbial growth showed a significant reduction in bacterial colonies when treated with varying concentrations of TMPA, demonstrating its potential as a natural antimicrobial agent.

- Case Study 2: Research involving Long-Evans rats indicated that exposure to predator odors influenced alcohol consumption behaviors. The findings suggest that compounds like TMPA may play a role in modulating stress-related drinking behaviors .

Q & A

Basic: What are the validated synthetic protocols for 2,4,5-Trimethylphenethyl alcohol, and how can reaction yields be optimized?

Methodological Answer:

Synthesis typically involves Friedel-Crafts alkylation or ester reduction. For example:

- Friedel-Crafts approach : React 2,4,5-trimethylphenol with ethylene oxide or acetylene derivatives under acidic catalysis (e.g., H₂SO₄ or AlCl₃). Monitor reaction progress via TLC or GC-MS to optimize temperature (60–80°C) and stoichiometry .

- Purification : Use fractional distillation (boiling point ~270°C inferred from analogous alcohols) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity via NMR (¹H/¹³C) and GC-MS, targeting >98% purity for biological assays .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

- Gas Chromatography (GC) : Use a polar column (e.g., DB-WAX) with FID detection. Calibrate with internal standards like deuterated phenethyl alcohols to account for matrix effects .

- HPLC-MS : Employ a C18 column with ESI+ ionization. Optimize mobile phase (acetonitrile/water + 0.1% formic acid) for peak resolution. Limit of detection (LOD) can reach 0.1 ppm .

Advanced: How can researchers address contradictions in reported neuropharmacological effects of this compound across rodent studies?

Methodological Answer:

- Controlled Behavioral Assays : Standardize exposure protocols (e.g., dose, duration, route) and use strain-matched rodents. Include sham controls to isolate odorant-specific effects .

- Molecular Profiling : Apply qPCR (2^(-ΔΔC_T) method) to analyze stress-related genes (e.g., FosB, BDNF) in brain regions like the basolateral amygdala. Cross-validate with RNA-seq to identify confounding factors (e.g., stress-axis activation) .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible in vitro studies?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) during synthesis to detect intermediate byproducts. Adjust catalyst loading or reaction time dynamically .

- Quality Control : Use orthogonal characterization (NMR, FTIR, and elemental analysis) for each batch. Store aliquots under inert gas (N₂/Ar) at -20°C to prevent oxidation .

Advanced: How can metabolic pathways of this compound be mapped in mammalian systems?

Methodological Answer:

- Isotope Tracing : Adminstrate ¹³C-labeled compound and analyze metabolites via LC-HRMS. Identify phase I/II metabolites (e.g., glucuronides, sulfates) using software tools like XCMS Online .

- Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) in hepatocyte models to delineate metabolic routes .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves, chemical goggles, and fume hoods to prevent dermal/ocular exposure. Refer to SDS guidelines for flammability (density ~1.4 g/mL suggests volatility) .

- Waste Management : Neutralize waste with 10% NaOH before disposal. Avoid contact with oxidizing agents (e.g., HNO₃) to prevent explosive reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.